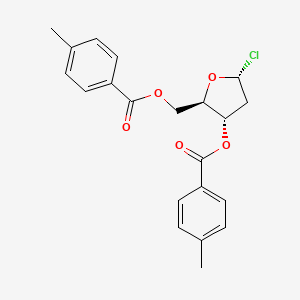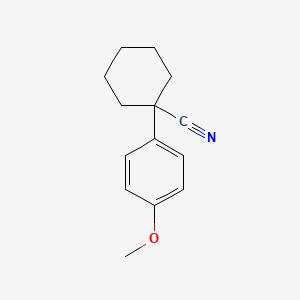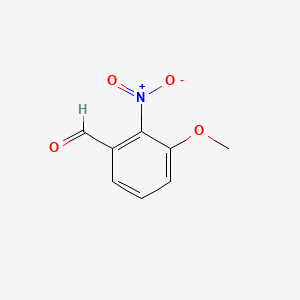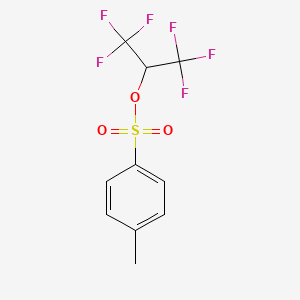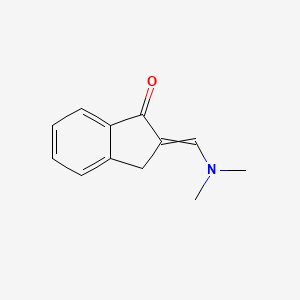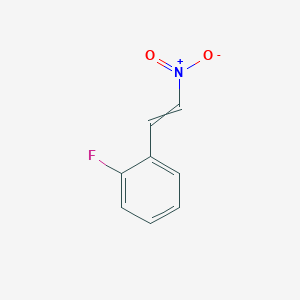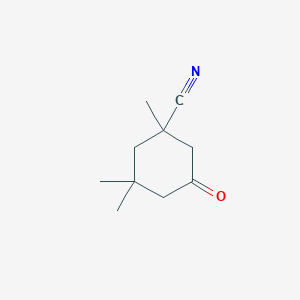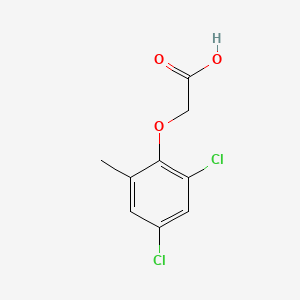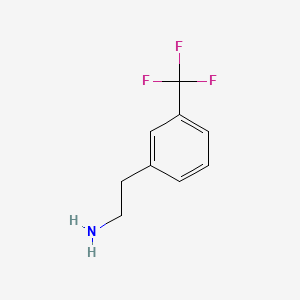
3-(Trifluoromethyl)phenethylamine
Vue d'ensemble
Description
3-(Trifluoromethyl)phenethylamine is a compound with the molecular formula C9H10F3N . It has a molecular weight of 189.18 g/mol . The IUPAC name for this compound is 2-[3-(trifluoromethyl)phenyl]ethanamine .
Synthesis Analysis
The synthesis of 3-(Trifluoromethyl)phenethylamine has been reported in the literature . One method involves the reaction of 3-Chloromethyl-benzotrifluoride . Another method involves the use of 2-Trifluoromethyl-phenylethylamine hydroiodide as a multifunctional trap inactivation reagent .Molecular Structure Analysis
The molecular structure of 3-(Trifluoromethyl)phenethylamine can be represented by the canonical SMILES string: C1=CC(=CC(=C1)C(F)(F)F)CCN . The InChI representation is InChI=1S/C9H10F3N/c10-9(11,12)8-3-1-2-7(6-8)4-5-13/h1-3,6H,4-5,13H2 .Chemical Reactions Analysis
There is limited information available on the specific chemical reactions involving 3-(Trifluoromethyl)phenethylamine .Physical And Chemical Properties Analysis
3-(Trifluoromethyl)phenethylamine is a clear colorless to pale yellow liquid . It has a molecular weight of 189.18 g/mol and a molecular formula of C9H10F3N .Applications De Recherche Scientifique
Organic Synthesis
“3-(Trifluoromethyl)phenethylamine” is used in organic synthesis . It’s a chemical compound with the molecular formula C9H11F3N . It’s a clear colorless to light yellow liquid .
Electroluminescence Research
This compound has been used in the synthesis of diaryl-substituted anthracene derivatives for blue organic light-emitting diodes (OLEDs) . Specifically, 3-(trifluoromethyl)phenyl groups were used in the synthesis of 9,10-diphenyl-2-(3-(trifluoromethyl)phenyl)anthracene . These compounds possessed high thermal stability and proper frontier-energy levels, making them suitable as host materials for blue OLEDs .
Pesticide Science
Although the specific details are not available, “3-(Trifluoromethyl)phenethylamine” has been mentioned in the context of pesticide science . This suggests that it may have potential applications in the development or synthesis of certain pesticides .
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
The primary target of 3-(Trifluoromethyl)phenethylamine is the serotonergic system, specifically the serotonin 5-HT2 receptors and the σ1 receptors . These receptors play a crucial role in neurotransmission, which is the process by which signaling molecules are released by a neuron to stimulate neighboring neurons.
Mode of Action
3-(Trifluoromethyl)phenethylamine interacts with its targets by increasing extracellular serotonin levels and acting as both a serotonergic 5-HT2 receptor agonist and σ1 receptor antagonist . This means that 3-(Trifluoromethyl)phenethylamine can bind to these receptors and activate them, leading to an increase in the effect of serotonin, a neurotransmitter that helps regulate mood, appetite, and other functions.
Biochemical Pathways
The biochemical pathways affected by 3-(Trifluoromethyl)phenethylamine are primarily those involving serotonin. By increasing extracellular serotonin levels and modulating serotonergic receptors, 3-(Trifluoromethyl)phenethylamine can control neurotransmission . This can have downstream effects on various physiological processes, including mood regulation and seizure activity.
Pharmacokinetics
The pharmacokinetics of 3-(Trifluoromethyl)phenethylamine involve its absorption, distribution, metabolism, and excretion (ADME). Over 90% of 3-(Trifluoromethyl)phenethylamine is excreted in urine and less than 5% in feces; unchanged 3-(Trifluoromethyl)phenethylamine and the major active metabolite norfenfluramine account for less than 25% of the recovered amount . The elimination half-life of 3-(Trifluoromethyl)phenethylamine has been reported as ranging from 13 to 30 hours .
Result of Action
The molecular and cellular effects of 3-(Trifluoromethyl)phenethylamine’s action primarily involve the modulation of neurotransmission. By increasing extracellular serotonin levels and modulating serotonergic and other neurologic receptors, 3-(Trifluoromethyl)phenethylamine can effectively treat pharmacoresistant seizures .
Action Environment
The action, efficacy, and stability of 3-(Trifluoromethyl)phenethylamine can be influenced by various environmental factors. For instance, the compound’s action can be affected by the pH of the environment, as certain pH levels can impact the compound’s solubility and stability . Furthermore, the presence of other substances in the environment, such as other drugs or chemicals, can potentially interact with 3-(Trifluoromethyl)phenethylamine and affect its action and efficacy .
Propriétés
IUPAC Name |
2-[3-(trifluoromethyl)phenyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3N/c10-9(11,12)8-3-1-2-7(6-8)4-5-13/h1-3,6H,4-5,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPVYCXMGJPKOTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90200517 | |
| Record name | Phenethylamine, m-trifluoromethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90200517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Trifluoromethyl)phenethylamine | |
CAS RN |
52516-30-0 | |
| Record name | 2-(3-Trifluoromethylphenyl)ethylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52516-30-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenethylamine, m-trifluoromethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052516300 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenethylamine, m-trifluoromethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90200517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | m-(trifluoromethyl)phenethylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.699 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the structure of 3-(Trifluoromethyl)phenethylamine influence its ability to inhibit pancreatic lipase?
A1: Research indicates that the presence of a halogen atom, particularly fluorine or chlorine, at the 3-position of the aromatic ring in phenethylamine derivatives is crucial for pancreatic lipase inhibition []. This is evident in the inhibitory activity exhibited by 3-(trifluoromethyl)phenethylamine, flutiorex, fenfluramine, and chlorphentermine, all of which share this structural feature. Modifications to the ethylamine portion of the molecule appear to have minimal impact on the inhibitory properties []. This suggests that the halogen at the 3-position plays a significant role in binding to the active site of the enzyme.
Q2: Can the chirality of related compounds like methylamphetamine and its precursors be determined using readily available techniques?
A2: Yes, gas chromatography coupled with mass spectrometry (GC/MS) utilizing a γ-cyclodextrin chiral column (Chiraldex™ G-PN) has proven effective in simultaneously separating and analyzing the enantiomers of methylamphetamine, ephedrine, and pseudoephedrine after derivatization with trifluoroacetic anhydride []. This technique offers valuable insight into the origin and synthesis methods of seized methylamphetamine, as the enantiomeric profile can be indicative of specific manufacturing processes or starting materials.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


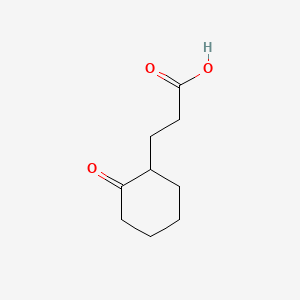
![Octahydro-1h-cyclopenta[b]pyridine](/img/structure/B1294527.png)
